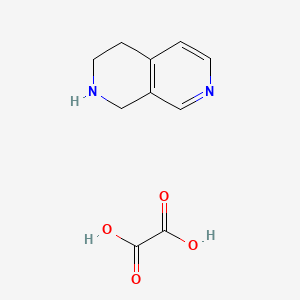
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is a compound that combines the properties of oxalic acid and 1,2,3,4-tetrahydro-2,7-naphthyridine. Oxalic acid is a simple dicarboxylic acid, while 1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives typically involves the hydrogenation of naphthyridine compounds. For example, 1,5-naphthyridine derivatives can be efficiently hydrogenated to produce 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions . The specific conditions for the synthesis of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine would depend on the starting materials and desired purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydrogenation processes using catalysts to ensure high yield and purity. The choice of catalyst, temperature, and pressure conditions are optimized to achieve the desired product efficiently.
化学反应分析
Types of Reactions
1,2,3,4-tetrahydro-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can further reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce naphthyridine oxides, while reduction could yield fully saturated naphthyridine derivatives.
科学研究应用
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another nitrogen-containing heterocycle with similar reactivity and applications.
1,6-Naphthyridine: Known for its biological activities and synthetic versatility.
1,8-Naphthyridine: Used in medicinal chemistry and materials science.
Uniqueness
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its combination of oxalic acid and naphthyridine properties, offering a distinct set of chemical and biological activities. This uniqueness makes it valuable for specific applications where other naphthyridine derivatives may not be as effective.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H10N2.C2H2O4/c1-3-9-5-8-6-10-4-2-7(1)8;3-1(4)2(5)6/h1,3,5,10H,2,4,6H2;(H,3,4)(H,5,6) |
InChI 键 |
BMJOIJUOAQGWEE-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CN=C2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
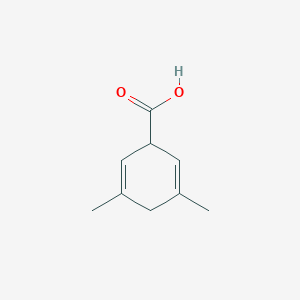
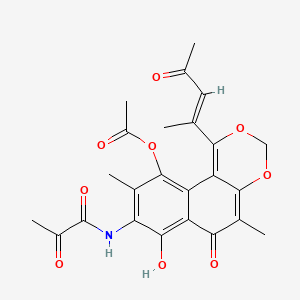
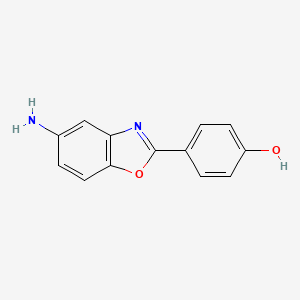
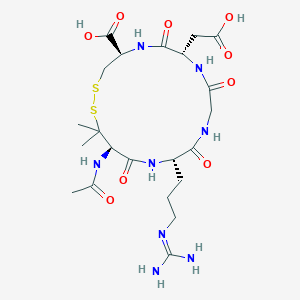
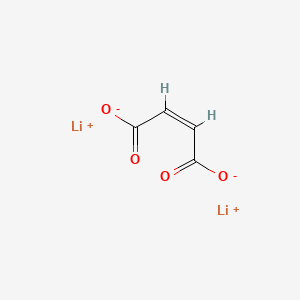
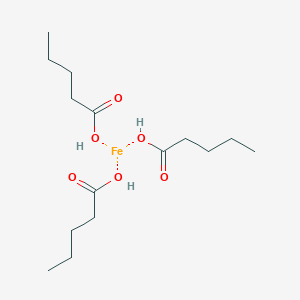
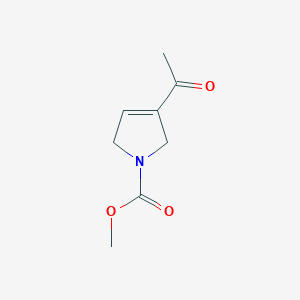
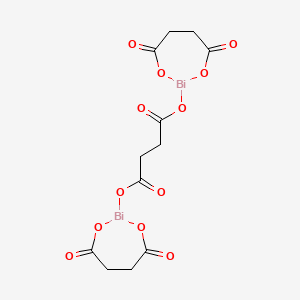
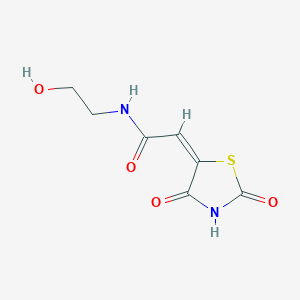
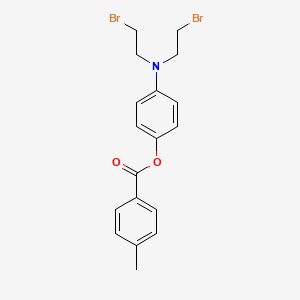
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
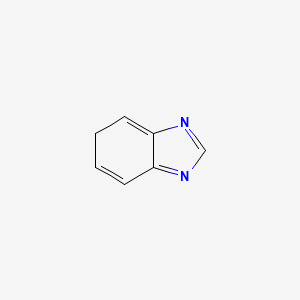
![Adenosine,[8-14C]](/img/structure/B13816584.png)
